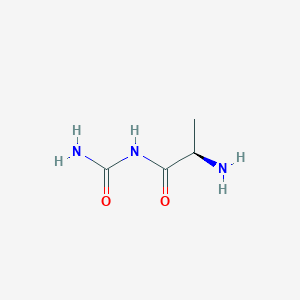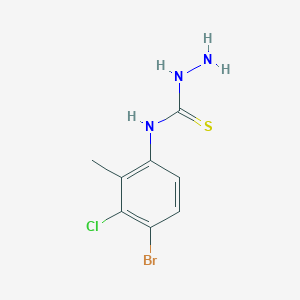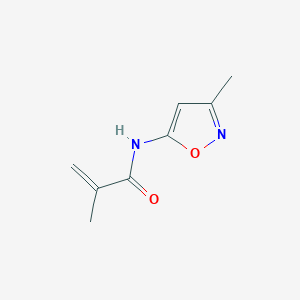![molecular formula C8H6BrNOS B12862635 2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
2-Bromo-4-(methylthio)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(methylthio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromine atom at the second position and a methylthio group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methylthio)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminophenol and 4-bromobenzaldehyde.
Formation of Benzoxazole Core: The initial step involves the formation of the benzoxazole core through a cyclization reaction. This can be achieved by reacting 2-aminophenol with 4-bromobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Introduction of Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction. The benzoxazole intermediate is treated with methylthiol (methanethiol) in the presence of a base, such as sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-4-(methylthio)benzo[d]oxazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction reactions can convert the sulfoxide or sulfone back to the methylthio group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF) as solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, solvents like toluene or DMF.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 2-amino-4-(methylthio)benzo[d]oxazole or 2-thio-4-(methylthio)benzo[d]oxazole.
Oxidation Products: 2-Bromo-4-(methylsulfinyl)benzo[d]oxazole (sulfoxide) or 2-Bromo-4-(methylsulfonyl)benzo[d]oxazole (sulfone).
Scientific Research Applications
Chemistry
In chemistry, 2-Bromo-4-(methylthio)benzo[d]oxazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique properties contribute to the development of materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methylthio)benzo[d]oxazole and its derivatives depends on their specific biological targets. Generally, these compounds may interact with enzymes or receptors, modulating their activity. For example, they can inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(methylthio)benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
2-Bromo-4-(methylthio)benzimidazole: Similar structure but with an imidazole ring instead of the oxazole ring.
2-Bromo-4-(methylthio)benzoxazole: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
2-Bromo-4-(methylthio)benzo[d]oxazole is unique due to the presence of both the bromine atom and the methylthio group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-bromo-4-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-12-6-4-2-3-5-7(6)10-8(9)11-5/h2-4H,1H3 |
InChI Key |
RWJHTWZDSJLERI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)






![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)


![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)

